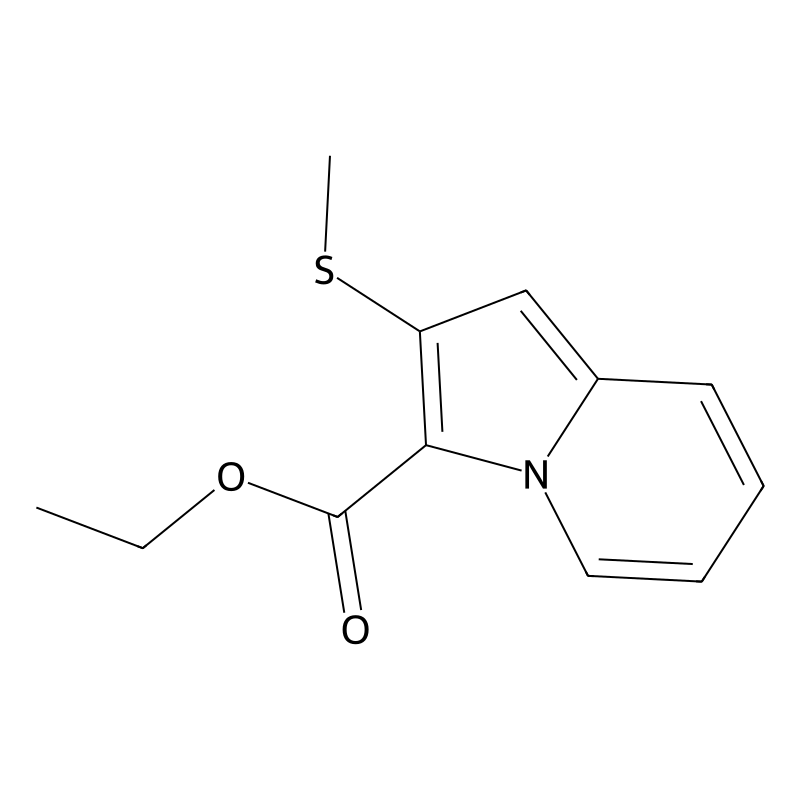

ethyl 2-(methylthio)indolizine-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 2-(methylthio)indolizine-3-carboxylate, with the chemical formula C₁₂H₁₃N₁O₂S and CAS number 123471-45-4, is a compound belonging to the indolizine family. This compound features a methylthio group at the 2-position and a carboxylate ester at the 3-position of the indolizine ring. It has a melting point of approximately 46 °C and a predicted density of 1.19 g/cm³ . The unique structure of ethyl 2-(methylthio)indolizine-3-carboxylate contributes to its potential biological activities and applications in various fields.

- Ester Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield ethyl alcohol and the corresponding carboxylic acid.

- Nucleophilic Substitution: The methylthio group can participate in nucleophilic substitution reactions, potentially leading to the formation of new derivatives.

- Electrophilic Aromatic Substitution: The indolizine ring can react with electrophiles under appropriate conditions, allowing for further functionalization.

These reactions highlight the versatility of ethyl 2-(methylthio)indolizine-3-carboxylate in synthetic organic chemistry.

Research into the biological activity of ethyl 2-(methylthio)indolizine-3-carboxylate is limited but suggests potential pharmacological properties. Compounds in the indolizine class are known for various biological activities, including:

- Antimicrobial Activity: Some derivatives exhibit antibacterial or antifungal properties.

- Anticancer Potential: Indolizines have been studied for their ability to inhibit cancer cell proliferation.

- Neuroprotective Effects: Certain indolizine compounds show promise in protecting neuronal cells from damage.

Further studies are needed to fully elucidate the specific biological effects of ethyl 2-(methylthio)indolizine-3-carboxylate.

Several synthetic routes can be employed to produce ethyl 2-(methylthio)indolizine-3-carboxylate:

- Condensation Reactions: Starting from appropriate indole derivatives and methyl thioacetate, condensation reactions can yield the desired indolizine structure.

- Cyclization Techniques: Utilizing precursors that facilitate cyclization can lead to the formation of the indolizine core, followed by esterification with ethanol.

- Functional Group Transformations: Existing indolizines can be modified through various functional group transformations to introduce the methylthio and carboxylate functionalities.

These methods demonstrate the compound's accessibility through established synthetic strategies.

Ethyl 2-(methylthio)indolizine-3-carboxylate has potential applications in several areas:

- Pharmaceutical Development: Due to its possible biological activities, it may serve as a lead compound for drug discovery.

- Chemical Research: As a versatile building block in organic synthesis, it could be used to create more complex molecules.

- Material Science: Its unique structural properties may find applications in developing new materials or catalysts.

Interaction studies involving ethyl 2-(methylthio)indolizine-3-carboxylate are crucial for understanding its biological mechanisms. Preliminary investigations could focus on:

- Protein Binding Studies: Assessing how this compound interacts with various proteins could provide insights into its pharmacokinetics and pharmacodynamics.

- Cellular Uptake Mechanisms: Understanding how this compound enters cells may inform its therapeutic potential and efficacy.

Such studies are essential for evaluating its potential as a therapeutic agent.

Ethyl 2-(methylthio)indolizine-3-carboxylate shares structural similarities with other compounds in the indolizine family. Here are some comparable compounds:

| Compound Name | CAS Number | Notable Features |

|---|---|---|

| Ethyl 1-acetyl-2-methyl-indolizine-3-carboxylate | 36766-57-1 | Contains an acetyl group at position one |

| Ethyl 2-methylindole-3-carboxylate | 53855-47-3 | Lacks sulfur functionality but retains similar core |

| Methyl 2-(methylthio)indole-3-carboxylate | Not specified | Similar methylthio group but different core structure |

The uniqueness of ethyl 2-(methylthio)indolizine-3-carboxylate lies in its specific substitution pattern on the indolizine ring, which may confer distinct biological properties compared to these similar compounds. Further comparative studies could elucidate these differences and their implications for activity and application.

Base-catalyzed reactions play a pivotal role in constructing the indolizine core and introducing functional groups such as the methylthio and ethyl ester moieties. These mechanisms often involve deprotonation, cyclization, or condensation steps mediated by organic or inorganic bases.

Role of Organic Bases in Cyclization

Strong organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) facilitate tandem cyclization/alkynylation reactions. For example, in copper-catalyzed systems, DBU enables a 5-endo-dig aminocupration of propargylic esters, followed by coupling with alkynyl bromides to yield indolizines [4]. The base stabilizes intermediates and accelerates proton transfer, achieving yields of 70–92% under mild conditions [4].

Inorganic Base-Mediated Condensation

Condensation reactions employing sodium hydroxide or calcium carbonate are effective for forming indolizine precursors. A notable method involves the reaction of pyridine derivatives with diazo compounds under basic conditions, where NaOH promotes both cyclization and esterification [2]. For instance, Scheme 18 in Sandeep et al. [2] demonstrates that NaOH/CaCO₃ facilitates the synthesis of indolizine carboxylates at elevated temperatures (200°C), though yields remain moderate (50–85%) [2].

Table 1: Base-Catalyzed Indolizine Syntheses

| Base | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| DBU/MTBD [4] | Tandem cyclization | 70–92 | Room temperature |

| NaOH/CaCO₃ [2] | Condensation | 50–85 | 200°C, 0.5–0.05 torr |

| n-BuLi [6] | Lithiation | 55 | -78°C to -20°C, 5 hours |

Transition Metal-Free Reaction Optimization

Transition metal-free approaches reduce costs and avoid contamination, making them advantageous for pharmaceutical applications. Recent methods focus on [3+2]-annulation and lithiation strategies.

[3+2]-Annulation with α-Bromoenals

A metal-free synthesis of indolizines employs α-bromo-substituted enals and 2-substituted azaarenes. This one-pot tandem reaction involves Michael addition, intramolecular N-alkylation, and aromatization, yielding 45–75% of products under mild conditions [5]. The absence of transition metals simplifies purification and enhances scalability.

Lithiation Strategies

Lithiation using n-butyllithium (n-BuLi) enables direct functionalization of the indolizine core. Optimized protocols involve cooling to -78°C to -80°C, followed by gradual warming to -20°C, which minimizes side reactions and improves yields to 55% [6]. The addition of tetramethylethylenediamine (TMEDA) further enhances regioselectivity during electrophilic quenching [6].

Table 2: Transition Metal-Free Methods

| Substrate | Reagents | Yield (%) | Conditions |

|---|---|---|---|

| α-Bromoenal [5] | Azaarene | 45–75 | Room temperature |

| Indolizine [6] | n-BuLi, TMEDA | 55 | -78°C to -20°C, 5 hours |

Temperature-Dependent Yield Variations

Temperature profoundly influences reaction kinetics and selectivity, particularly in lithiation and cycloaddition steps.

Low-Temperature Lithiation

Lowering the temperature during lithiation suppresses undesired side reactions. Initial attempts at -40°C yielded only 10–15% of 5-benzoyl-indolizine, but optimizing to -78°C increased yields to 55% [6]. Extended reaction times (5 hours) at -20°C ensured complete metallation, critical for subsequent functionalization [6].

High-Temperature Cyclization

In contrast, cyclization reactions requiring dehydration or aromatization benefit from elevated temperatures. For example, NaOH-mediated condensations at 200°C achieve 85% yields by driving off volatile byproducts and accelerating ring closure [2].

Table 3: Temperature Effects on Yields

| Reaction Type | Temperature Range | Yield (%) |

|---|---|---|

| Lithiation [6] | -78°C to -20°C | 55 |

| Condensation [2] | 200°C | 85 |

Indolizine carboxylate derivatives demonstrate significant potential as selective cyclooxygenase-2 inhibitors through distinct molecular mechanisms that differentiate them from traditional non-steroidal anti-inflammatory drugs. The cyclooxygenase-2 enzyme represents a critical therapeutic target due to its inducible nature and association with inflammatory processes, making selective inhibition advantageous over non-selective cyclooxygenase inhibition [1] [2].

The inhibitory mechanisms of indolizine carboxylates involve multiple molecular interactions within the cyclooxygenase-2 active site. Molecular modeling studies reveal that these compounds adopt a characteristic binding conformation where the indolizine ring system is positioned in a sandwich arrangement between amino acid residues Ala527, Val523, Val349, and Leu352 [2]. This spatial arrangement facilitates optimal hydrophobic interactions, which represent the primary driving force for cyclooxygenase-2 inhibition by indolizine derivatives.

Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate emerges as the most potent cyclooxygenase-2 inhibitor among tested indolizine carboxylates, demonstrating an inhibitory concentration of 5.84 micromolar, which compares favorably to indomethacin at 6.84 micromolar [2]. The compound's enhanced potency correlates with specific structural features, including the 7-methoxy substitution on the indolizine core and the cyanobenzoyl substituent at the 3-position.

The binding mechanism involves orientation of the benzoyl ring toward amino acid residues Tyr385 and Trp387, while the methoxy group occupies the deeper regions of the receptor binding site [2]. Importantly, hydrogen bonding interactions between the ester group at the 1-position of indolizine and Arg120 contribute to binding affinity, though ionic interactions are not essential for maintaining inhibitory potency. This observation suggests that indolizine carboxylates may achieve selectivity through mechanisms distinct from traditional cyclooxygenase inhibitors.

| Compound | Inhibitory Concentration (μM) | Key Structural Features | Binding Interactions |

|---|---|---|---|

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | 5.84 [2] | Cyanobenzoyl group, 7-methoxy substitution | Hydrophobic interactions, hydrogen bonding with Arg120 |

| Compound 4e (substituted benzoyl-2-phenylindolizine-1-carboxylate) | 6.71 [1] | 2-phenylindolizine core | Selective cyclooxygenase-2 inhibition |

| Ethyl 3-(4-bromobenzoyl)-2-ethyl-7-methoxyindolizine-1-carboxylate | >5.84 [2] | Bromobenzoyl group, ethyl substitution | Hydrophobic interactions with Leu384, Met522 |

Structure-Activity Relationships in Enzyme Binding

The structure-activity relationships of indolizine carboxylates reveal critical molecular features that govern enzyme binding affinity and selectivity across multiple biological targets. These relationships provide essential insights for understanding the molecular basis of biological activity and guide optimization strategies for enhanced therapeutic potential.

Substitution patterns at the 2-position of the indolizine core significantly influence biological activity. The presence of hydrogen, methyl, or ester substituents at this position demonstrates favorable effects for anti-tubercular activity against Mycobacterium tuberculosis strains [3]. Specifically, compounds containing hydrogen or methyl groups at the 2-position exhibit four-fold increased activity compared to ester-substituted analogues, indicating that steric factors at this position critically affect target binding.

The benzoyl substituent modifications profoundly impact enzyme inhibitory activity. Halogen substitutions, particularly chlorine and bromine at the para-position of the benzoyl ring, are well-tolerated and maintain biological activity across multiple enzyme targets [3]. Conversely, methyl and cyano group substitutions at the para-position completely abolish anti-tubercular activity, suggesting that electronic properties and molecular size at this position are crucial determinants of activity.

Methoxy substitution at the 7-position of the indolizine ring enhances cyclooxygenase-2 inhibitory activity while maintaining favorable binding interactions [2]. This modification appears to optimize hydrophobic interactions within the enzyme active site without interfering with essential hydrogen bonding networks.

The carboxylate ester functionality plays a dual role in determining biological activity. Ester groups facilitate membrane permeability while participating in hydrogen bonding interactions with target enzymes. The ethyl ester derivatives generally demonstrate superior biological activity compared to methyl ester analogues, potentially due to optimized lipophilicity and binding affinity [4].

| Structural Modification | Activity Effect | Mechanism | Target Enzyme |

|---|---|---|---|

| Hydrogen at 2-position | Enhanced activity [3] | Reduced steric hindrance | Mycobacterial enzymes |

| 7-Methoxy substitution | Enhanced cyclooxygenase-2 inhibition [2] | Optimized hydrophobic interactions | Cyclooxygenase-2 |

| Para-halogen on benzoyl | Maintained activity [3] | Favorable electronic effects | Multiple targets |

| Para-methyl on benzoyl | Abolished activity [3] | Unfavorable steric interactions | Mycobacterial enzymes |

Comparative Analysis of Substituted Benzoyl Derivatives

Substituted benzoyl derivatives of indolizine carboxylates exhibit remarkable diversity in biological activity profiles, with specific substitution patterns determining enzyme selectivity and inhibitory potency. This comparative analysis reveals fundamental structure-activity principles governing the therapeutic potential of these compounds.

The 4-cyanobenzoyl derivative demonstrates exceptional cyclooxygenase-2 inhibitory activity with an inhibitory concentration of 5.84 micromolar, representing the most potent compound in this chemical class [2]. The cyano group's electronic properties enhance binding affinity through favorable interactions with the enzyme active site, while maintaining selectivity over cyclooxygenase-1. This selectivity profile positions cyanobenzoyl derivatives as promising anti-inflammatory agents with reduced gastrointestinal toxicity.

In contrast, 4-bromobenzoyl derivatives exhibit moderate cyclooxygenase-2 inhibitory activity but demonstrate enhanced binding interactions with specific amino acid residues. The bromine substituent facilitates hydrophobic interactions with Leu384 and Met522, contributing to stable enzyme-inhibitor complex formation [2]. However, the bulkier bromine atom results in slightly reduced potency compared to the cyano analogue.

The 4-nitrobenzoyl derivatives present a complex activity profile dependent on additional structural modifications. While these compounds demonstrate tolerance against Mycobacterium tuberculosis H37Rv strain, their cyclooxygenase-2 inhibitory activity varies significantly with substitution patterns at other positions of the indolizine core [3]. This variability suggests that nitro group effects are modulated by overall molecular architecture.

Methylbenzoyl derivatives consistently demonstrate poor biological activity across multiple enzyme targets, with complete abolition of anti-tubercular activity observed for para-methyl substituted compounds [3]. This dramatic activity loss indicates that methyl substituents disrupt critical binding interactions, possibly through unfavorable steric clashes or altered electronic properties.

The fluorobenzoyl derivatives occupy an intermediate position in the activity spectrum, demonstrating moderate enzyme inhibitory activity with enhanced selectivity profiles. These compounds benefit from the unique properties of fluorine substitution, including favorable lipophilicity and minimal steric perturbation [5].

| Benzoyl Substituent | Cyclooxygenase-2 Activity | Anti-tubercular Activity | Key Binding Features |

|---|---|---|---|

| 4-Cyano | Excellent (5.84 μM) [2] | Variable | Enhanced electronic interactions |

| 4-Bromo | Moderate (>5.84 μM) [2] | Good | Hydrophobic interactions with Leu384, Met522 |

| 4-Nitro | Variable | Good against H37Rv [3] | Complex activity profile |

| 4-Methyl | Poor | Abolished [3] | Unfavorable steric interactions |

| 4-Fluoro | Moderate | Moderate [5] | Balanced lipophilicity and selectivity |

The comparative analysis reveals that electron-withdrawing substituents generally enhance biological activity, while electron-donating groups tend to reduce potency. This pattern suggests that the benzoyl carbonyl group's electrophilic character plays a crucial role in enzyme binding, with substituents that increase electron density at this position potentially interfering with optimal binding interactions.